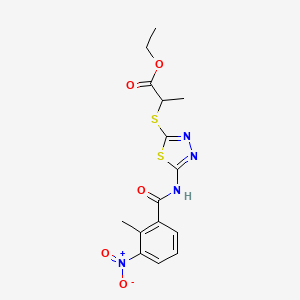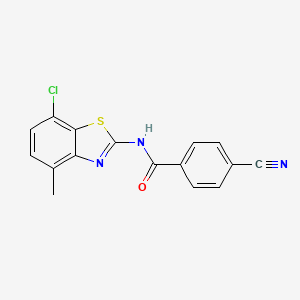
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that has gained significant interest in the fields of chemistry and pharmacology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves multiple steps:
Formation of 1,3,4-thiadiazole ring: : This is usually synthesized by reacting hydrazine with carbon disulfide, followed by cyclization.
Attachment of 2-methyl-3-nitrobenzoic acid: : The acid chloride derivative of 2-methyl-3-nitrobenzoic acid reacts with the thiadiazole ring, forming an amide bond.
Ethylation: : The final step involves the esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Scaling up this synthesis for industrial production typically requires optimization of each reaction step, including:
Temperature and pressure control: to maximize yields.
Use of catalysts: to speed up the reactions.
Purification techniques: such as recrystallization and chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo several types of reactions:
Oxidation: : This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : The nitro group can be reduced to an amine, altering its chemical properties.
Substitution: : Functional groups on the benzene ring or the thiadiazole ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Common reagents include hydrogen gas with palladium on carbon (Pd/C) or stannous chloride (SnCl₂).
Substitution: : Electrophilic or nucleophilic reagents depending on the type of substitution.
Major Products
Oxidation: : Results in compounds with ketone or carboxyl groups.
Reduction: : Produces aniline derivatives.
Substitution: : Yields various derivatives depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as a building block in the synthesis of other complex molecules.
Biology
It serves as a probe to study biological pathways, particularly those involving the thiadiazole ring.
Medicine
Potential therapeutic applications include anti-inflammatory and antimicrobial agents due to the presence of the nitro and thiadiazole functional groups.
Industry
It is employed in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
Molecular Targets
The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors, often related to its functional groups.
Pathways Involved
In medicine, for example, it may inhibit enzymes involved in inflammatory pathways or microbial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its unique combination of a thiadiazole ring with a nitrobenzamide moiety, making it particularly versatile in various applications.
Similar Compounds
2-methyl-3-nitrobenzoic acid: : A precursor in its synthesis.
1,3,4-thiadiazole derivatives: : Similar structural framework but lacking the ester and nitrobenzamide groups.
That was a pretty wild ride, but we’ve touched on all the key points. What else are you curious about?
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(2-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-7-11(8(10)2)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDOVUCAUPFVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine](/img/structure/B2856313.png)
![3-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2856315.png)


![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)


